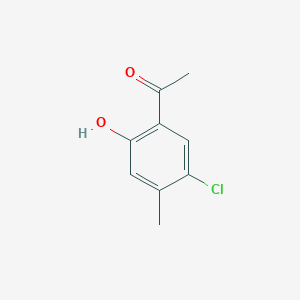

5'-Chloro-2'-hydroxy-4'-methylacetophenone

描述

Structure

3D Structure

属性

IUPAC Name |

1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-5-3-9(12)7(6(2)11)4-8(5)10/h3-4,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUSGGZSLVCDKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344607 | |

| Record name | 5'-Chloro-2'-hydroxy-4'-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28480-70-8 | |

| Record name | 5'-Chloro-2'-hydroxy-4'-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-Chloro-2'-hydroxy-4'-methylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5'-Chloro-2'-hydroxy-4'-methylacetophenone

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5'-Chloro-2'-hydroxy-4'-methylacetophenone, geared towards researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a substituted aromatic ketone. Its chemical structure features a chlorine atom, a hydroxyl group, and a methyl group attached to the acetophenone core. These functional groups significantly influence its chemical reactivity and potential biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 28480-70-8 | [1][2] |

| Molecular Formula | C₉H₉ClO₂ | [1][2] |

| Molecular Weight | 184.62 g/mol | [1][2] |

| Appearance | Off-white to reddish-yellow crystalline solid | [3][4] |

| Melting Point | 70-74 °C | [1][3] |

| Boiling Point | 137 °C at 15 mmHg | [4] |

| Density | 1.25 g/cm³ | [4] |

| Solubility | Information not readily available, likely soluble in organic solvents. | |

| SMILES | CC(=O)c1cc(Cl)c(C)cc1O | [1] |

| InChI | 1S/C9H9ClO2/c1-5-3-9(12)7(6(2)11)4-8(5)10/h3-4,12H,1-2H3 | [1] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: An ATR-IR spectrum has been recorded on a Bruker Tensor 27 FT-IR instrument. The spectrum would be expected to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and aromatic (C-C and C-H) functional groups.

-

Mass Spectrometry: Mass spectral data would confirm the molecular weight of the compound.

Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of this compound is through a multi-step process involving the acetylation of 2-chloro-5-methylphenol followed by a Fries rearrangement.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-chloro-5-methylphenyl acetate (Acetylation)

-

Materials: 2-chloro-5-methylphenol, acetyl chloride (or acetic anhydride), pyridine (or another suitable base), and an appropriate solvent like dichloromethane or diethyl ether.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloro-5-methylphenol in the chosen solvent.

-

Add pyridine to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add acetyl chloride (or acetic anhydride) dropwise from the dropping funnel with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a dilute acid solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-chloro-5-methylphenyl acetate.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound (Fries Rearrangement)

-

Materials: 2-chloro-5-methylphenyl acetate, anhydrous aluminum chloride (AlCl₃), and a suitable solvent such as nitrobenzene or carbon disulfide.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place anhydrous aluminum chloride.

-

Add the solvent to the flask and cool the mixture in an ice bath.

-

Slowly add 2-chloro-5-methylphenyl acetate to the stirred suspension.

-

After the addition, slowly heat the reaction mixture to the desired temperature (typically between 60-160 °C, depending on the solvent and desired product isomer) and maintain it for several hours. The ortho-isomer (the desired product) is generally favored at higher temperatures.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography.

Chemical Reactivity and Applications

This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of its functional groups. The hydroxyl and acetyl groups can participate in various chemical transformations.

-

Synthesis of Chalcones: It serves as a key starting material for the synthesis of chalcones through Claisen-Schmidt condensation with various aromatic aldehydes. These chalcones are precursors to flavonoids and other heterocyclic compounds with potential biological activities.

-

Synthesis of Chromones: The compound can be used to synthesize chromone derivatives, which are known to have a wide range of pharmacological properties.

-

Pharmaceutical and Agrochemical Intermediate: Its structural features make it a useful building block in the development of new pharmaceutical and agrochemical agents.[3] Derivatives have been investigated for their potential as anti-inflammatory and antimicrobial agents.[3]

Experimental Workflow: Synthesis of Chalcones

Caption: General workflow for the synthesis of chalcones from this compound.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, its derivatives have shown promise. Hydrazone derivatives of this compound have been synthesized and screened for antimicrobial and antifungal activities against various pathogens. This suggests that the core structure may contribute to these biological effects.

Many acetophenone derivatives have been reported to possess anti-inflammatory properties. The mechanism of anti-inflammatory action often involves the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines and enzymes.

Hypothetical Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. It is hypothesized that this compound or its derivatives could potentially inhibit this pathway, thereby exerting an anti-inflammatory effect.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute medical or safety advice. All laboratory work should be conducted in accordance with established safety protocols and regulations.

References

In-Depth Technical Guide: 5'-Chloro-2'-hydroxy-4'-methylacetophenone (CAS 28480-70-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Chloro-2'-hydroxy-4'-methylacetophenone is a substituted aromatic ketone that serves as a key intermediate in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its chemical structure, featuring a reactive acetyl group, a hydroxyl moiety, and a chlorinated phenyl ring, makes it a versatile building block in medicinal chemistry and material science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and its role as a precursor to compounds with potential therapeutic applications, particularly in the realm of anti-inflammatory and antimicrobial agents.

Chemical and Physical Properties

This compound is an off-white to reddish-yellow crystalline solid at room temperature.[1][] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 28480-70-8 | [3] |

| Molecular Formula | C₉H₉ClO₂ | [3] |

| Molecular Weight | 184.62 g/mol | [3] |

| Appearance | Off-white to reddish-yellow crystalline solid | [1][] |

| Melting Point | 70-74 °C | [4] |

| IUPAC Name | 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone | [3] |

| Synonyms | 2-Acetyl-4-chloro-5-methylphenol, 5-Chloro-2-hydroxy-4-methylacetophenone | [1] |

Synthesis

The synthesis of this compound is most commonly achieved through the Fries rearrangement of 4-chloro-3-methylphenyl acetate. This reaction involves the intramolecular acyl migration from the ester's oxygen to the aromatic ring, catalyzed by a Lewis acid.

Experimental Protocol: Synthesis via Fries Rearrangement

Materials:

-

4-chloro-3-methylphenyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Hydrochloric acid (HCl), 5% aqueous solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-methylphenyl acetate (1 equivalent) in nitrobenzene.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add anhydrous aluminum chloride (1.2 equivalents) in portions, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing a mixture of crushed ice and 5% hydrochloric acid.

-

Stir the mixture vigorously for 30 minutes to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Spectral Data

The structural confirmation of this compound is based on spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Spectral Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~12.5 (s, 1H) | -OH |

| ~7.6 (s, 1H) | Ar-H |

| ~6.8 (s, 1H) | Ar-H |

| ~2.6 (s, 3H) | -COCH₃ |

| ~2.3 (s, 3H) | Ar-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry data would confirm the molecular weight of the compound.

Table 3: Predicted Mass Spectrometry Data

| m/z (Predicted) | Assignment |

| 184.03 | [M]⁺ (for ³⁵Cl) |

| 186.03 | [M+2]⁺ (for ³⁷Cl) |

| 169.01 | [M-CH₃]⁺ |

| 141.01 | [M-COCH₃]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present.

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretch (hydroxyl) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| ~1650 | C=O stretch (ketone) |

| 1600-1450 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (phenol) |

| ~800 | C-Cl stretch |

Applications in Drug Development and Research

This compound is a valuable starting material for the synthesis of various biologically active molecules.[1] Its primary application lies in the preparation of chalcones, which are precursors to flavonoids and other heterocyclic compounds. These derivatives have been investigated for a range of pharmacological activities.[1]

Precursor for Anti-inflammatory Agents

This acetophenone is used to synthesize chalcone derivatives that have shown potential as anti-inflammatory agents.[1] The general synthetic scheme involves the Claisen-Schmidt condensation of this compound with various substituted benzaldehydes.

Caption: Synthesis of Chalcone Derivatives.

While the direct mechanism of action for this compound is not well-documented, the resulting chalcones are known to exert their anti-inflammatory effects through various pathways. One of the key mechanisms involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Hypothetical Anti-inflammatory Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the Toll-like receptor 4 (TLR4), leading to a signaling cascade that results in the activation of NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like COX-2. Chalcone derivatives synthesized from this compound could potentially inhibit this pathway at various points, such as by preventing the degradation of IκBα (the inhibitory protein of NF-κB) or by directly inhibiting the nuclear translocation of NF-κB.

Caption: Potential NF-κB Inhibition by Chalcone Derivatives.

Precursor for Antimicrobial Agents

Derivatives of this compound, particularly pyrazoline derivatives formed from its corresponding chalcones, have been explored for their antimicrobial properties.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its utility in the preparation of compounds with potential anti-inflammatory and antimicrobial activities makes it a compound of significant interest to the drug discovery and development community. Further research into the direct biological activities of this core molecule and the detailed mechanisms of its derivatives will continue to be an important area of investigation.

References

An In-depth Technical Guide to 5'-Chloro-2'-hydroxy-4'-methylacetophenone

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 5'-Chloro-2'-hydroxy-4'-methylacetophenone. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who are interested in utilizing this compound as a versatile intermediate for the creation of novel molecules with potential therapeutic applications.

Molecular Structure and Physicochemical Properties

This compound is an aromatic ketone with the chemical formula C₉H₉ClO₂.[1] Its structure features a benzene ring substituted with a chloro, a hydroxyl, a methyl, and an acetyl group. The presence of these functional groups, particularly the hydroxyl and chloro groups, enhances its reactivity and makes it a valuable precursor in various chemical transformations.[2]

Below is a summary of its key identifiers and physicochemical properties.

| Identifier | Value |

| IUPAC Name | 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone[1] |

| CAS Number | 28480-70-8[1] |

| Molecular Formula | C₉H₉ClO₂[1] |

| Molecular Weight | 184.62 g/mol [1] |

| SMILES String | CC(=O)c1cc(Cl)c(C)cc1O[3] |

| InChI Key | HDUSGGZSLVCDKY-UHFFFAOYSA-N[3] |

| Physicochemical Property | Value |

| Appearance | Off-white crystalline solid[2] |

| Melting Point | 70-73 °C[3] |

| Purity | ≥ 98%[3] |

Synthesis and Purification

The primary method for the synthesis of this compound is the Fries rearrangement of 4-chloro-2-methylphenyl acetate.[4][5] This reaction involves the migration of the acetyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[4][5] The reaction is selective for the ortho and para positions, and the product distribution can be influenced by reaction conditions such as temperature and solvent.[4]

Experimental Protocol: Fries Rearrangement

The following is a representative protocol for the synthesis of this compound, based on the principles of the Fries rearrangement.

Materials:

-

4-chloro-2-methylphenyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry nitrobenzene (solvent)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane or diethyl ether (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Methanol or ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add 4-chloro-2-methylphenyl acetate and dry nitrobenzene.

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with constant stirring.

-

After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 60-160°C) and maintain for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). Higher temperatures generally favor the formation of the ortho-isomer.[4]

-

After the reaction is complete, cool the mixture to room temperature and then pour it slowly onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extract the product from the aqueous layer using dichloromethane or diethyl ether.

-

Combine the organic layers and wash with water, followed by a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and then remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent such as methanol or ethanol to obtain pure this compound.

Spectroscopic Characterization

The structure of this compound is confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the methyl protons on the benzene ring. The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the acetyl group, the aromatic carbons (both substituted and unsubstituted), and the methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include: a broad band for the hydroxyl (-OH) group, a strong absorption for the carbonyl (C=O) group of the ketone, and bands corresponding to C-H and C=C stretching of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (184.62 g/mol ), as well as fragmentation patterns that can help to confirm its structure.[1]

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of various biologically active compounds.[2] Its utility primarily lies in its role as a precursor for the synthesis of chalcones, which are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][6]

Synthesis of Chalcones

Chalcones are typically synthesized via a Claisen-Schmidt condensation reaction between a substituted acetophenone and a substituted benzaldehyde in the presence of a base.[7][8]

General Protocol for Chalcone Synthesis:

-

Dissolve this compound and a desired aromatic aldehyde in ethanol.

-

Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise to the mixture at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into cold water and acidify to precipitate the chalcone product.

-

Collect the solid product by filtration, wash with water, and purify by recrystallization.

The resulting chalcones can then be screened for their biological activities, potentially leading to the discovery of new therapeutic agents.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is classified with the following GHS hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[3]

Visualizations

Molecular Structure

References

- 1. This compound | C9H9ClO2 | CID 598229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 5 -Chloro-2 -hydroxy-4 -methylacetophenone 98 28480-70-8 [sigmaaldrich.com]

- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 5. organicreactions.org [organicreactions.org]

- 6. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Synthesis and Characterization of 5'-Chloro-2'-hydroxy-4'-methylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5'-Chloro-2'-hydroxy-4'-methylacetophenone, a valuable intermediate in the pharmaceutical and agrochemical industries. This document details the synthetic pathways, experimental protocols, and in-depth characterization of the compound.

Introduction

This compound (IUPAC name: 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone) is a substituted aromatic ketone with the chemical formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol .[1][2] Its structure, featuring a chlorinated and methylated phenol ring with an acetyl group, makes it a versatile precursor for the synthesis of various biologically active molecules, including chalcones, which are known to be precursors for flavonoids and other heterocyclic compounds with potential anti-inflammatory and analgesic properties.[2][3] This guide outlines the prevalent synthetic routes and provides detailed characterization data for this important compound.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a two-step process involving the acetylation of 4-chloro-3-methylphenol to form an ester intermediate, followed by a Fries rearrangement to yield the final product. A direct, one-pot synthesis has also been reported.

Two-Step Synthesis via Fries Rearrangement

The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst.[4][5] The reaction proceeds via an electrophilic acyl-group migration to the aromatic ring, yielding ortho- and para-substituted products.

Experimental Protocol: Two-Step Synthesis

Step 1: Acetylation of 4-Chloro-3-methylphenol

This procedure outlines the esterification of 4-chloro-3-methylphenol to form 4-chloro-3-methylphenyl acetate.

-

Materials:

-

4-Chloro-3-methylphenol

-

Acetic anhydride

-

Pyridine or a mild base catalyst (optional)

-

Dichloromethane (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-3-methylphenol (1 equivalent) in dichloromethane.

-

Add acetic anhydride (1.2 equivalents) to the solution. A catalytic amount of pyridine can be added to accelerate the reaction.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any remaining acetic acid and acetic anhydride.[3]

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude 4-chloro-3-methylphenyl acetate, which can be used in the next step without further purification.

-

Step 2: Fries Rearrangement of 4-Chloro-3-methylphenyl acetate

This protocol describes the rearrangement of the ester intermediate to the final product.

-

Materials:

-

4-Chloro-3-methylphenyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene or o-dichlorobenzene (high-boiling inert solvent)

-

Hydrochloric acid (5% aqueous solution)

-

Dichloromethane or diethyl ether

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 4-chloro-3-methylphenyl acetate (1 equivalent) and the high-boiling solvent.

-

Carefully add anhydrous aluminum chloride (2.0 equivalents) in portions while stirring. The reaction is exothermic.[6]

-

Heat the reaction mixture to 150-170°C and maintain this temperature for 2-3 hours. Monitor the reaction by TLC.[6]

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extract the product with dichloromethane or diethyl ether (3 x 50 mL).[6]

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.[3]

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol to yield pure this compound.[3][7]

-

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | |

| Appearance | Off-white crystalline solid | [2] |

| Melting Point | 70-73 °C | |

| CAS Number | 28480-70-8 | [1] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on typical values for similar compounds and available database information.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet | 1H | Ar-OH |

| ~7.6 | Singlet | 1H | Ar-H |

| ~6.8 | Singlet | 1H | Ar-H |

| ~2.6 | Singlet | 3H | -COCH₃ |

| ~2.3 | Singlet | 3H | Ar-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~203 | C=O |

| ~162 | C-OH |

| ~148 | C-CH₃ (aromatic) |

| ~130 | C-H (aromatic) |

| ~120 | C-Cl |

| ~118 | C-H (aromatic) |

| ~117 | C-COCH₃ |

| ~26 | -COCH₃ |

| ~21 | Ar-CH₃ |

FTIR (Fourier-Transform Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3100 | Broad | O-H stretch (phenolic) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2920 | Medium | C-H stretch (aliphatic) |

| ~1650 | Strong | C=O stretch (ketone) |

| ~1600, 1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (phenol) |

| ~820 | Strong | C-Cl stretch |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Possible Fragment |

| 184/186 | M⁺/M+2 | Molecular ion |

| 169/171 | High | [M-CH₃]⁺ |

| 141 | Medium | [M-CH₃-CO]⁺ |

Experimental Workflow and Logic

The following diagram illustrates the overall workflow from synthesis to characterization.

Safety and Handling

-

4-Chloro-3-methylphenol: Harmful if swallowed and causes skin irritation.

-

Acetic Anhydride: Corrosive and causes severe skin burns and eye damage.

-

Anhydrous Aluminum Chloride: Reacts violently with water. Corrosive and causes severe skin burns and eye damage. Handle in a fume hood.

-

Nitrobenzene/o-Dichlorobenzene: Toxic and harmful. Use in a well-ventilated area.

-

Hydrochloric Acid: Corrosive. Handle with appropriate personal protective equipment (PPE).

-

This compound: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling these chemicals. All reactions should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The two-step synthesis involving acetylation followed by a Fries rearrangement is a reliable method for obtaining this valuable compound. The provided spectroscopic data serves as a benchmark for the characterization of the synthesized product. The information presented herein is intended to assist researchers and scientists in the efficient synthesis and accurate identification of this important chemical intermediate.

References

- 1. This compound | C9H9ClO2 | CID 598229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Fries Rearrangement [organic-chemistry.org]

- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. scs.illinois.edu [scs.illinois.edu]

Spectroscopic Profile of 5'-Chloro-2'-hydroxy-4'-methylacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound 5'-Chloro-2'-hydroxy-4'-methylacetophenone, a molecule of interest in synthetic and medicinal chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses. This information is crucial for the unambiguous identification, characterization, and quality control of this compound in research and development settings.

Compound Identification

| Property | Value |

| Chemical Name | 1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone[1] |

| Synonyms | 2-Acetyl-4-chloro-5-methylphenol, 5-Chloro-2-hydroxy-4-methylacetophenone[1] |

| CAS Number | 28480-70-8[1] |

| Molecular Formula | C₉H₉ClO₂[1] |

| Molecular Weight | 184.62 g/mol [1] |

| Melting Point | 70-73 °C[2][3] |

Spectral Data Summary

The following tables summarize the key spectral data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR (Carbon NMR) Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 184 | Major | [M]⁺ (Molecular Ion)[1] |

| 171 | Major | [M-CH₃]⁺[1] |

| 169 | Major | [M-CH₃-H₂]⁺ or [M-Cl]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented. Specific parameters may vary based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the GC. The sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualizations

Logical Relationship of Spectral Data Analysis

References

An In-depth Technical Guide to 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone, a substituted aromatic ketone of interest to researchers, scientists, and professionals in drug development. This document details its synthesis, spectral characteristics, and potential biological activities, presenting data in a clear and accessible format for scientific audiences.

Chemical and Physical Properties

1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone, also known as 5'-Chloro-2'-hydroxy-4'-methylacetophenone, is a solid, crystalline compound. Its core structure consists of a benzene ring substituted with a chloro group, a hydroxyl group, a methyl group, and an acetyl group.

Identifiers and Descriptors

| Property | Value |

| IUPAC Name | 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone |

| CAS Number | 28480-70-8 |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| Canonical SMILES | CC1=CC(=C(C=C1Cl)C(=O)C)O |

| InChI Key | HDUSGGZSLVCDKY-UHFFFAOYSA-N |

Physical Properties

| Property | Value | Reference |

| Melting Point | 70-73 °C | [1] |

| Appearance | Off-white crystalline solid | |

| Solubility | Soluble in organic solvents such as ethanol and acetone. |

Synthesis

The primary synthetic route to 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone is through the Fries rearrangement of a corresponding phenolic ester. This reaction involves the intramolecular acylation of the phenol, catalyzed by a Lewis acid.

Experimental Protocol: Synthesis via Fries Rearrangement

This protocol describes the synthesis of 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone from 4-chloro-3-methylphenyl acetate.

Materials:

-

4-chloro-3-methylphenyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous nitrobenzene (solvent)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser with a calcium chloride guard tube

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-3-methylphenyl acetate (1 equivalent) and anhydrous nitrobenzene.

-

Cool the mixture in an ice bath.

-

Carefully and portion-wise, add anhydrous aluminum chloride (1.2 equivalents) to the stirred solution. An exothermic reaction will occur.

-

After the addition is complete, slowly heat the reaction mixture to 120-130°C and maintain this temperature for 3-4 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then pour it slowly onto crushed ice containing concentrated hydrochloric acid.

-

A solid product should precipitate. If not, extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Synthesis Workflow

Caption: Workflow for the synthesis of 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone.

Spectroscopic Data

The structural characterization of 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone is confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |

| 2.35 | s | 3H | -CH₃ (at C4) | |

| 2.60 | s | 3H | -C(O)CH₃ | |

| 6.85 | s | 1H | Ar-H (at C6) | |

| 7.55 | s | 1H | Ar-H (at C3) | |

| 12.10 | s | 1H | -OH |

| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment |

| 15.5 | -CH₃ (at C4) | |

| 26.5 | -C(O)CH₃ | |

| 118.0 | Ar-C (at C6) | |

| 120.5 | Ar-C (at C1) | |

| 124.0 | Ar-C (at C4) | |

| 130.0 | Ar-C (at C5) | |

| 137.0 | Ar-C (at C3) | |

| 162.0 | Ar-C (at C2) | |

| 203.0 | -C=O |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretch (intramolecular hydrogen bond) |

| ~2920 | C-H stretch (aliphatic) |

| ~1640 | C=O stretch (acetyl group, hydrogen-bonded) |

| ~1570, 1480 | C=C stretch (aromatic ring) |

| ~1250 | C-O stretch (phenol) |

| ~820 | C-Cl stretch |

Biological Activity and Potential Applications

While specific biological data for 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone is limited in publicly available literature, the broader class of hydroxyacetophenones is known to exhibit various biological activities. These compounds are of interest in medicinal chemistry and drug development due to their potential as antioxidant, anti-inflammatory, and antimicrobial agents.

Antioxidant Activity of Phenolic Compounds

Phenolic compounds, including hydroxyacetophenones, are known to act as antioxidants through their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. This process is crucial in combating oxidative stress in biological systems.

Caption: Generalized antioxidant mechanism of phenolic compounds.

Disclaimer: The signaling pathway depicted above is a generalized representation of the antioxidant activity of phenolic compounds and is not based on specific experimental data for 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone. Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.

Safety and Handling

1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone is a versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis is readily achievable through established methods like the Fries rearrangement. While its specific biological functions are yet to be extensively explored, its structural similarity to other biologically active hydroxyacetophenones suggests potential for further investigation in the fields of medicinal chemistry and materials science. This guide provides a foundational resource for researchers interested in utilizing this compound in their scientific endeavors.

References

An In-depth Technical Guide to the Synthesis of 2-Acetyl-4-chloro-5-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 2-Acetyl-4-chloro-5-methylphenol, a valuable intermediate in the development of pharmaceutical compounds and other fine chemicals. This document details the primary synthetic pathways, experimental protocols, and relevant quantitative data based on established chemical principles.

Introduction

2-Acetyl-4-chloro-5-methylphenol is an aromatic ketone with a substitution pattern that makes it a key building block in medicinal chemistry. Its synthesis is primarily achieved through two well-established organic reactions: Friedel-Crafts acylation and the Fries rearrangement. This guide will explore both methodologies, offering detailed protocols and comparative data to assist researchers in selecting the most suitable approach for their needs.

Synthetic Pathways

The two principal methods for the synthesis of 2-Acetyl-4-chloro-5-methylphenol are:

-

Route 1: Friedel-Crafts Acylation of 4-chloro-3-methylphenol. This is a direct electrophilic aromatic substitution reaction where an acetyl group is introduced onto the aromatic ring of 4-chloro-3-methylphenol.

-

Route 2: Fries Rearrangement of 4-chloro-5-methylphenyl acetate. This method involves the rearrangement of an aryl acetate to a hydroxyaryl ketone, catalyzed by a Lewis acid.

The selection between these two routes may depend on the availability of starting materials, desired regioselectivity, and reaction conditions.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthetic routes.

Table 1: Reactants and Products

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 4-chloro-3-methylphenol | C₇H₇ClO | 142.58 | Starting Material (Route 1) |

| Acetyl Chloride | C₂H₃ClO | 78.49 | Acylating Agent |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | Acylating Agent |

| Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | Lewis Acid Catalyst |

| 4-chloro-5-methylphenyl acetate | C₉H₉ClO₂ | 184.62 | Starting Material (Route 2) |

| 2-Acetyl-4-chloro-5-methylphenol | C₉H₉ClO₂ | 184.62 | Product |

Table 2: Typical Reaction Parameters

| Parameter | Friedel-Crafts Acylation (Route 1) | Fries Rearrangement (Route 2) |

| Starting Material | 4-chloro-3-methylphenol | 4-chloro-5-methylphenyl acetate |

| Acylating Agent | Acetyl Chloride or Acetic Anhydride | N/A |

| Catalyst | Aluminum Chloride (AlCl₃) | Aluminum Chloride (AlCl₃) |

| Solvent | Dichloromethane (DCM), Nitrobenzene | Nitrobenzene, Carbon disulfide |

| Temperature | 0 °C to room temperature | 25 °C to 120 °C |

| Reaction Time | 1 - 4 hours | 1 - 6 hours |

| Typical Yield | Moderate to High | Moderate to High |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 2-Acetyl-4-chloro-5-methylphenol.

Route 1: Friedel-Crafts Acylation of 4-chloro-3-methylphenol

This protocol describes the acylation of 4-chloro-3-methylphenol using acetyl chloride and aluminum chloride.

Materials:

-

4-chloro-3-methylphenol

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), 2M

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath.

Procedure:

-

Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.2 equivalents). To this, add 100 mL of anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.

-

Addition of Acetyl Chloride: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension of aluminum chloride in DCM over 15 minutes, maintaining the temperature at 0 °C.

-

Addition of Phenol: Dissolve 4-chloro-3-methylphenol (1.0 equivalent) in 50 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 100 mL of 2M hydrochloric acid. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent.

Route 2: Fries Rearrangement of 4-chloro-5-methylphenyl acetate

This protocol outlines the synthesis of the starting material, 4-chloro-5-methylphenyl acetate, followed by its Fries rearrangement.

Part A: Synthesis of 4-chloro-5-methylphenyl acetate

Materials:

-

4-chloro-3-methylphenol

-

Acetic Anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), 1M

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a 250 mL round-bottom flask, dissolve 4-chloro-3-methylphenol (1.0 equivalent) in 100 mL of dichloromethane.

-

Add pyridine (1.2 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath and add acetic anhydride (1.1 equivalents) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Wash the reaction mixture with 1M HCl (2 x 50 mL), followed by saturated NaHCO₃ solution (50 mL), and then brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield 4-chloro-5-methylphenyl acetate, which can be used in the next step without further purification if sufficiently pure.

Part B: Fries Rearrangement

Materials:

-

4-chloro-5-methylphenyl acetate

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Nitrobenzene (as solvent)

-

Hydrochloric Acid (HCl), 2M

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask, add anhydrous aluminum chloride (2.5 equivalents).

-

Addition of Ester: Heat the flask to 60 °C and add 4-chloro-5-methylphenyl acetate (1.0 equivalent) in small portions with stirring.

-

Reaction: After the addition is complete, continue to heat the mixture at 60 °C for 3 hours. For higher temperatures to favor the ortho product, the reaction can be heated up to 120°C, but this may lead to side products.

-

Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully add 100 mL of 2M HCl to decompose the aluminum chloride complex.

-

Extraction: Extract the mixture with dichloromethane (3 x 75 mL).

-

Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Purification: After removing the solvent, the crude product is purified by column chromatography or recrystallization to isolate 2-Acetyl-4-chloro-5-methylphenol.

Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows.

Caption: Synthetic pathways to 2-Acetyl-4-chloro-5-methylphenol.

Caption: General experimental workflow for synthesis.

An In-Depth Technical Guide to 5'-Chloro-2'-hydroxy-4'-methylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5'-Chloro-2'-hydroxy-4'-methylacetophenone, a key chemical intermediate in the pharmaceutical, agrochemical, and specialty chemical industries. The document details its discovery and historical significance, outlines a robust experimental protocol for its synthesis via the Fries rearrangement, and presents a thorough characterization using various spectroscopic techniques. All quantitative data is summarized in structured tables, and key chemical pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development and organic synthesis.

Introduction

This compound, also known by its synonyms 2-Acetyl-4-chloro-5-methylphenol and 1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone, is a substituted hydroxyacetophenone with significant applications as a building block in organic synthesis. Its molecular structure, featuring a chlorinated and methylated phenol ring with an acetyl group, provides multiple reactive sites for the synthesis of more complex molecules. This versatility has made it a valuable precursor for various compounds, including chalcones, pyrazoline derivatives, and chromenones, which have shown potential as anti-inflammatory, analgesic, and antimicrobial agents.[1] This guide serves as a detailed resource on the history, synthesis, and chemical properties of this important compound.

Discovery and History

While a definitive historical account of the initial discovery of this compound is not prominently documented in readily available literature, its synthesis falls under the well-established Fries rearrangement reaction. The Fries rearrangement, which converts a phenolic ester to a hydroxyaryl ketone with the aid of a Lewis acid catalyst, was first reported by German chemist Karl Theophil Fries in 1908. The development of synthetic routes to various substituted hydroxyacetophenones, including the title compound, would have emerged from the broader exploration and application of this reaction in the mid-20th century. The industrial and academic interest in this specific molecule likely grew with the increasing demand for novel scaffolds in medicinal chemistry and material science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 28480-70-8 | [1] |

| Molecular Formula | C₉H₉ClO₂ | [2] |

| Molecular Weight | 184.62 g/mol | [2] |

| Appearance | Off-white crystalline solid | [1] |

| Melting Point | 70-73 °C | |

| Purity | ≥ 99% (HPLC) | [1] |

Synthesis

The primary method for the synthesis of this compound is the Fries rearrangement of 4-chloro-3-methylphenyl acetate. This reaction involves the intramolecular acylation of the aromatic ring.

Synthesis Pathway

The synthesis proceeds in two main steps: the esterification of 4-chloro-3-methylphenol to form 4-chloro-3-methylphenyl acetate, followed by the Lewis acid-catalyzed Fries rearrangement to yield the final product.

Experimental Protocol: Fries Rearrangement

This protocol is based on established procedures for the Fries rearrangement of phenolic esters.[3][4][5]

Materials:

-

4-chloro-3-methylphenyl acetate

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dry nitrobenzene (solvent)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane or Diethyl ether (for extraction)

-

Anhydrous Sodium Sulfate (for drying)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride guard tube, and a dropping funnel, place anhydrous aluminum chloride (1.2 equivalents) in dry nitrobenzene.

-

Addition of Reactant: Cool the flask in an ice bath. Slowly add a solution of 4-chloro-3-methylphenyl acetate (1 equivalent) in dry nitrobenzene through the dropping funnel with constant stirring.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture in an oil bath at 60-70°C for 3-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash them sequentially with water, 5% sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal and Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from ethanol to yield this compound as an off-white crystalline solid.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic methods.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching (phenolic) |

| ~1650 | C=O stretching (ketone) |

| ~1600, ~1480 | C=C stretching (aromatic ring) |

| ~800 | C-Cl stretching |

Note: The exact peak positions may vary slightly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (CDCl₃, 500 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.15 | s | 1H | -OH |

| 7.65 | s | 1H | Ar-H |

| 6.85 | s | 1H | Ar-H |

| 2.55 | s | 3H | -COCH₃ |

| 2.30 | s | 3H | Ar-CH₃ |

¹³C NMR (CDCl₃, 125 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| 203.5 | C=O |

| 160.0 | C-OH |

| 138.0 | Ar-C |

| 130.0 | Ar-C |

| 125.0 | Ar-C |

| 120.0 | Ar-C |

| 118.0 | Ar-C |

| 26.5 | -COCH₃ |

| 20.0 | Ar-CH₃ |

Note: The assignments are predicted and may vary based on the specific experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 184/186 | Molecular ion peak ([M]⁺ and [M+2]⁺ due to ³⁵Cl and ³⁷Cl isotopes) |

| 169/171 | Loss of a methyl group (-CH₃) |

| 141/143 | Loss of an acetyl group (-COCH₃) |

Applications in Synthesis

This compound is a versatile intermediate for the synthesis of various heterocyclic compounds and other complex organic molecules.

Synthesis of Chalcones

One of the primary applications of this compound is in the Claisen-Schmidt condensation with various aromatic aldehydes to produce chalcones. These chalcones can then serve as precursors for the synthesis of flavonoids, pyrazolines, and other biologically active molecules.

Synthesis of Chromenones

It is also used in the synthesis of substituted chromen-4-ones. For example, it can be used to prepare 6-chloro-3-hydroxy-7-methyl-2-(2-thienyl)-4H-chromen-4-one, which has applications as a complexing agent for the spectrophotometric determination of vanadium(V).

Conclusion

This compound is a chemical intermediate of significant value in synthetic organic chemistry. Its straightforward synthesis via the Fries rearrangement and the presence of multiple reactive functional groups make it an ideal starting material for the construction of a wide array of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and material science. This technical guide has provided a detailed overview of its history, synthesis, and characterization to aid researchers and professionals in their scientific endeavors.

References

An In-depth Technical Guide to 5'-Chloro-2'-hydroxy-4'-methylacetophenone Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction

5'-Chloro-2'-hydroxy-4'-methylacetophenone is a versatile aromatic ketone that serves as a crucial scaffold in medicinal chemistry. Its unique substitution pattern, featuring a reactive acetyl group, a hydroxyl group, a chloro substituent, and a methyl group on the phenyl ring, makes it an attractive starting material for the synthesis of a diverse range of derivatives and analogs. These compounds, including chalcones, pyrazolines, and Schiff bases, have garnered significant interest within the scientific community due to their promising biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into derivatives of this compound, with a focus on their potential as anti-inflammatory, antimicrobial, and enzyme-inhibiting agents.

Physicochemical Properties of the Core Scaffold

This compound, also known as 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone, is an off-white crystalline solid.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 28480-70-8 |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol [1][2] |

| Melting Point | 70-73 °C[2] |

| Appearance | Off-white crystalline solid[1] |

| Purity | ≥ 98% |

Synthetic Pathways and Key Derivatives

The chemical reactivity of this compound, particularly the acetyl and hydroxyl groups, allows for its derivatization into several classes of biologically active compounds.

Chalcone Synthesis

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a prominent class of compounds synthesized from this compound. The synthesis is typically achieved through a Claisen-Schmidt condensation reaction with various substituted aromatic aldehydes in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent.

Caption: General scheme for the synthesis of chalcone derivatives.

Pyrazoline Synthesis

Pyrazoline derivatives can be synthesized from the corresponding chalcones. The reaction involves the cyclization of the α,β-unsaturated ketone system of the chalcone with hydrazine hydrate or its derivatives in a suitable solvent like ethanol or acetic acid.

Caption: Synthesis of pyrazoline derivatives from chalcones.

Schiff Base Synthesis

Schiff bases, or imines, are another important class of derivatives. While not directly synthesized from the acetophenone in a single step, related aldehydes can be used to form Schiff bases which are then incorporated into more complex molecules. For instance, Schiff bases derived from 5-chlorosalicylaldehyde have been studied for their biological activities.

Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for a range of pharmacological activities. This section summarizes the available quantitative data.

Enzyme Inhibition

While specific enzyme inhibition data for direct derivatives of this compound is limited in publicly available literature, a closely related chalcone analog has demonstrated potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in inflammation.

Table 1: Cyclooxygenase (COX) Inhibitory Activity of a Chalcone Analog

| Compound | Target Enzyme | IC₅₀ (µM) |

| 5′-chloro-2′-hydroxy-4′6′-dimethyl-3,4,5-trimethoxychalcone | COX-1 | 87.6 |

| COX-2 | 88.0 |

Data from a study on related chalcone derivatives. The core structure has an additional methyl group at the 6' position.

Antimicrobial Activity

Schiff bases and pyrazoline derivatives of related chloro-hydroxy-aromatic scaffolds have shown promising antimicrobial activity. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Schiff Bases Derived from 5-chlorosalicylaldehyde

| Compound | Bacillus subtilis | Escherichia coli | Pseudomonas fluorescens | Staphylococcus aureus | Aspergillus niger |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | 45.2 | 1.6 | 2.8 | 3.4 | 47.5 |

Data from a study on Schiff bases derived from a related aldehyde.[3]

Table 3: Antibacterial Activity (MIC in µg/mL) of Pyrazoline Derivatives

| Compound | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Enterococcus faecalis |

| Pyrazoline Derivative 7 (cyano substituted) | 25-100 | 25-100 | 25-100 | 25-100 |

| Pyrazoline Derivative 8 (dimethylamino substituted) | 25-100 | 25-100 | 25-100 | 25-100 |

Data from a study on pyrazoline derivatives synthesized from various chalcones.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. This section outlines key experimental protocols for the synthesis and biological evaluation of these compounds.

General Procedure for Chalcone Synthesis (Claisen-Schmidt Condensation)

-

Dissolve equimolar quantities of this compound and a substituted aromatic aldehyde in ethanol.

-

To this solution, add a catalytic amount of a strong base (e.g., 40% aqueous NaOH or KOH) dropwise at room temperature with constant stirring.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

-

Filter the solid product, wash with cold water until the washings are neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

General Procedure for Pyrazoline Synthesis

-

Dissolve the synthesized chalcone derivative in a suitable solvent such as ethanol or glacial acetic acid.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for 6-8 hours.

-

Monitor the reaction completion by TLC.

-

After cooling, pour the reaction mixture into ice-cold water to precipitate the pyrazoline derivative.

-

Filter the solid, wash thoroughly with water, and dry.

-

Purify the product by recrystallization from an appropriate solvent.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a sterile nutrient broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Add a standardized volume of the microbial suspension to each well of the microtiter plate.

-

Include positive (microorganism in broth without test compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol for In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages)

-

Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitric oxide (NO) concentration in the supernatant using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent and measuring the absorbance at 540 nm.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

-

Assess cell viability using an MTT assay to ensure that the observed inhibition is not due to cytotoxicity.

Signaling Pathways in Inflammation

The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling pathways. The lipopolysaccharide (LPS)-induced inflammatory cascade in macrophages is a well-established model for studying anti-inflammatory mechanisms. This pathway primarily involves the activation of Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal Kinase (JNK).

Caption: LPS-induced NF-κB and JNK inflammatory signaling pathway.

Upon binding of LPS to Toll-like receptor 4 (TLR4) on the macrophage surface, a signaling cascade is initiated through adaptor proteins like MyD88. This leads to the activation of downstream kinases, including the IκB kinase (IKK) complex and JNK. IKK phosphorylates the inhibitor of κB (IκBα), leading to its degradation and the subsequent release and nuclear translocation of the NF-κB p50/p65 dimer. Simultaneously, JNK is phosphorylated and also translocates to the nucleus. Both NF-κB and activated JNK (p-JNK) promote the transcription of pro-inflammatory genes, such as those encoding inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α and IL-6.

This compound and its derivatives represent a promising area of research for the development of new therapeutic agents. The synthetic accessibility of chalcones, pyrazolines, and other analogs from this core scaffold, combined with their demonstrated potential as anti-inflammatory and antimicrobial agents, provides a strong foundation for further drug discovery efforts. The quantitative data, though in some cases from closely related analogs, highlights the potential for potent biological activity. The detailed experimental protocols provided herein offer a practical guide for researchers to synthesize and evaluate these compounds. Furthermore, the elucidation of the involvement of key inflammatory signaling pathways, such as NF-κB and JNK, offers a rational basis for mechanism-based drug design and optimization. Future studies should focus on synthesizing a broader library of derivatives of this compound and conducting comprehensive structure-activity relationship (SAR) studies to identify lead candidates with enhanced potency and selectivity for various therapeutic targets.

References

- 1. Involvement of JNK and NF-κB pathways in lipopolysaccharide (LPS)-induced BAG3 expression in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FBL Promotes LPS-Induced Neuroinflammation by Activating the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Renaissance of Acetophenones: A Technical Guide to Emerging Pharmacological Applications

For Immediate Release

A deep dive into the burgeoning therapeutic landscape of substituted acetophenones reveals a versatile class of compounds with significant potential in oncology, neurodegenerative disease, and inflammatory and infectious disorders. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the latest advancements, focusing on quantitative biological data, detailed experimental methodologies, and the complex signaling pathways these molecules modulate.

Substituted acetophenones, aromatic ketones characterized by an acetyl group attached to a benzene ring, have long been recognized as valuable synthons in organic chemistry.[1][2] However, their intrinsic pharmacological activities have recently garnered substantial interest, positioning them as promising scaffolds for novel therapeutic agents.[3] Naturally occurring derivatives, such as Paeonol and Apocynin, have demonstrated a remarkable breadth of biological effects, including anticancer, neuroprotective, antioxidant, and anti-inflammatory properties, paving the way for the rational design and synthesis of new, highly potent derivatives.[4]

This guide synthesizes current research to provide a detailed technical resource, presenting quantitative data in structured tables for comparative analysis, outlining key experimental protocols for reproducibility, and visualizing complex biological interactions through detailed diagrams.

Quantitative Analysis of Bioactivity

The therapeutic efficacy of substituted acetophenones is underscored by their potent activity in a variety of biological assays. The following tables summarize key quantitative data from recent studies, highlighting the impact of different substitution patterns on their anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.

Table 1: Anticancer Activity of Substituted Acetophenones

Various derivatives, particularly chalcones synthesized from substituted acetophenones, exhibit significant cytotoxicity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate their potential as anticancer agents.

| Compound Class | Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone | Chalcone A (from 4-hydroxyacetophenone) | 4T1 (Breast) | 29.8 (converted from 8.39 µg/mL) | [5] |

| Chalcone | Chalcone C (from 2,4-dimethoxyacetophenone) | 4T1 (Breast) | 18.0 (converted from 5.61 µg/mL) | [5] |

| Chalcone | Chalcone 2 (3-methoxy substitution) | T47D (Breast) | 166.5 (converted from 44.67 µg/mL) | [6] |

| Pyrazoline | Compound 7 (from Chalcone) | MCF-7 (Breast) | 6.50 | [7] |

| Natural Acetophenone | Paeonol | T24 (Bladder) | 1354 (converted from 225 µg/mL) | [8] |

| Natural Acetophenone | Paeonol | J82 (Bladder) | 746 (converted from 124 µg/mL) | [8] |

| Benzo[a]phenazine | Compound 6 | MCF-7 (Breast) | 11.7 | [9] |

| Benzo[a]phenazine | Compound 6 | HepG2 (Liver) | 0.21 | [9] |

| Benzo[a]phenazine | Compound 6 | A549 (Lung) | 1.7 | [9] |

Table 2: Neuroprotective and Enzyme Inhibitory Activity

Substituted acetophenones have emerged as potent inhibitors of key enzymes implicated in neurodegenerative diseases, such as Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE).

| Compound Class | Derivative/Compound | Target Enzyme | IC50 (nM) | Reference |

| Acetophenone Derivative | Compound 1j | MAO-B | 12.9 | [1] |

| Acetophenone Derivative | Compound 2e | MAO-B | 11.7 | [1] |

| Fluorinated Chalcone | FBZ13 | MAO-B | 5.3 | [10] |

| Fluorinated Chalcone | FBZ6 | MAO-B | 23.0 | [10] |